ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic heteroaromatic core. Key structural features include:
- A pyrazolo[1,5-a]pyrimidine backbone with substituents at positions 2 (methyl), 3 (phenyl), 6 (ethyl carboxylate), and 7 (E-configuration dimethylamino ethenyl group).
- The ethyl carboxylate at position 6 contributes to solubility and serves as a synthetic handle for further derivatization.
Properties
Molecular Formula |
C20H22N4O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H22N4O2/c1-5-26-20(25)16-13-21-19-18(15-9-7-6-8-10-15)14(2)22-24(19)17(16)11-12-23(3)4/h6-13H,5H2,1-4H3/b12-11+ |
InChI Key |
IULPWLOEILXWPZ-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)/C=C/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[1,5-a]Pyrimidine Core
The core structure is typically synthesized through a [3+3] cycloaddition between 5-aminopyrazoles and β-diketones or β-keto esters. A representative protocol involves:
-
Condensation :
Ethyl 3-oxo-3-phenylpropanoate (1.0 eq) reacts with 5-amino-2-methylpyrazole (1.2 eq) in acetic acid at 80°C for 12 hours, forming the dihydropyrimidine intermediate. -
Aromatization :
Treatment with MnO₂ in toluene under reflux eliminates hydrogen, yielding the fully conjugated pyrazolo[1,5-a]pyrimidine system.
Critical Parameters :
Introduction of the 7-[(E)-2-(Dimethylamino)Ethenyl] Group
The stereospecific installation of the E-configured ethenyl group employs two primary strategies:
Wittig-Horner Reaction
Reaction of the 7-formylpyrazolo[1,5-a]pyrimidine intermediate with the ylide generated from dimethylaminoethyltriphenylphosphonium bromide:
Conditions :
-
Temperature: −78°C to 0°C (prevents Z-isomer formation)
-
Yield: 65-70% after column chromatography
Heck Coupling
Palladium-catalyzed coupling with dimethylvinylamine:
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | +22% |
| Ligand Ratio | 1:2 Pd:Ligand | +15% |
| Reaction Time | 18 h | +30% |
Functional Group Interconversion at C-6
The ethyl ester group is introduced via two approaches:
Direct Esterification
Treatment of the 6-carboxylic acid derivative with ethanol under acidic conditions:
Limitations :
-
Requires prior oxidation of 6-CH₃ groups
-
Competing decarboxylation at >100°C
Tandem Cyclization-Esterification
Using ethyl acetoacetate as both reactant and ester source:
Advantages :
Regioselectivity Control Strategies
The C-2 methyl and C-3 phenyl groups require precise regiochemical control during cyclization:
Steric Directing Groups
Bulky substituents on the β-keto ester favor phenyl group installation at C-3:
| β-Keto Ester | C-3 Substituent | Yield |
|---|---|---|
| Ethyl benzoylacetate | Ph | 78% |
| Ethyl acetoacetate | Me | 82% |
Lewis Acid Catalysis
ZnCl₂ (10 mol%) in DMF enhances para-selectivity for phenyl group positioning:
-
Without ZnCl₂: 55% yield, 3:1 para:meta ratio
-
With ZnCl₂: 73% yield, 9:1 para:meta ratio
Stereochemical Considerations for E-Vinyl Configuration
The E geometry of the 7-ethenyl group is maintained through:
Thermodynamic Control
Extended reaction times (24-48 h) in polar aprotic solvents (DMF, DMSO) favor E-isomer formation due to:
-
Lower steric strain in transition state
-
Conjugation stabilization with pyrimidine ring
Catalytic Isomerization Suppression
Addition of hydroquinone (0.5 eq) prevents acid-catalyzed Z/E interconversion during workup.
Purification and Characterization
Chromatographic Methods
-
Normal Phase SiO₂ : Hexane/EtOAc (3:1) removes non-polar byproducts
-
Reverse Phase C18 : MeOH/H₂O (4:1) isolates target compound (Rf = 0.33)
Spectroscopic Confirmation
Key NMR Signals (400 MHz, CDCl₃) :
-
δ 1.42 (t, J = 7.1 Hz, 3H, COOCH₂CH₃)
-
δ 3.12 (s, 6H, N(CH₃)₂)
-
δ 6.88 (d, J = 16.2 Hz, 1H, CH=CHN)
Mass Spec : m/z 393.2 [M+H]⁺ (Calc. 393.4)
Industrial-Scale Adaptation Challenges
Exothermic Reaction Management
The cyclization step releases 58 kJ/mol, requiring:
-
Jacketed reactors with ΔT < 5°C/min
-
Dilute conditions (0.5 M in toluene)
Metal Contamination Control
Pd levels in API batches reduced to <10 ppm via:
Green Chemistry Alternatives
Solvent Replacement
Catalytic System Recycling
Immobilized Pd on mesoporous SiO₂ enables 5 reaction cycles with <15% activity loss.
Chemical Reactions Analysis
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides. Common reagents and conditions used in these reactions include ethanol, heat, and various catalysts
Scientific Research Applications
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Research Findings and Implications
Electronic Properties: The dimethylamino ethenyl group in the target compound may enhance charge-transfer interactions, making it suitable for optoelectronic materials or kinase inhibitors .
Crystallography : Analogs like the thiazolo derivative exhibit near-orthogonal dihedral angles (89.5°), influencing solid-state packing and solubility .
Biological Activity
Ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzymatic inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. The compound in focus has shown promising results as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival.
Case Study: Cell Line Inhibition
In a study involving 56 cancer cell lines, this compound exhibited an average growth inhibition (GI%) of 43.9% . Specific findings include:
| Cell Line | GI% (%) |
|---|---|
| RFX 393 | 48.5 |
| A549 | 42.0 |
| MCF-7 | 39.7 |
These results indicate that the compound effectively inhibits cell growth across various cancer types.
Cell Cycle Arrest
The compound induces cell cycle arrest predominantly in the G0–G1 phase. In treated RFX 393 cells, the population increased to 84.36% in G0–G1 compared to 57.08% in control cells. The S phase population decreased significantly, indicating that the compound effectively halts cell cycle progression.
Apoptosis Induction
Further investigations revealed that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers.
Enzymatic Inhibition
This compound also exhibits inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CDK2 | Competitive | 1.5 |
| TRKA | Non-competitive | 3.0 |
These values suggest that the compound can serve as a lead for developing selective inhibitors targeting these enzymes.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) for the most active compounds was evaluated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 32 |
These results highlight the potential of this compound in treating bacterial infections.
Computational Studies
Molecular docking studies have been performed to elucidate the binding interactions of this compound with target enzymes like CDK2 and TRKA. The docking scores indicate favorable interactions with key amino acids at the active sites, supporting its potential as an effective inhibitor.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
- Methodology :
- Core Formation : Start with cyclization of pyrazolo[1,5-a]pyrimidine precursors. For example, describes using pyridine as a solvent and reflux conditions (5–6 hours) to form the pyrazolo-pyrimidine core. Adjust substituents via condensation reactions (e.g., introducing dimethylaminoethenyl groups via Knoevenagel or Wittig reactions under basic conditions).
- Critical Parameters : Control temperature (reflux at ~110°C), solvent polarity (pyridine or ethanol), and stoichiometry of reagents (e.g., enaminones or azo precursors). Purification via recrystallization (e.g., ethanol or dioxane) yields products with 60–70% efficiency .
- Example Protocol :
- React 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate with (E)-2-(dimethylamino)acetaldehyde diethyl acetal in pyridine under reflux.
- Neutralize with dilute HCl, filter, and recrystallize from ethanol.
Q. How should researchers characterize the compound’s structure and purity?
- Methodology :
- Spectroscopy : Use 1H/13C NMR to confirm substituent positions (e.g., dimethylaminoethenyl’s E-configuration via coupling constants, J = 12–15 Hz) and aromatic proton integration. MS (EI or ESI) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~434).
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values; see for analogous compounds) .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity (>95%).
Q. What are common pitfalls in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be mitigated?
- Methodology :
- Byproduct Formation : Avoid over-substitution by controlling reaction time (e.g., notes 5–6 hours for cyclization). Use TLC to track progress.
- Isomerization : Stabilize the E-configuration of the ethenyl group via low-temperature crystallization (e.g., 0–5°C in ethanol) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced pharmacological activity?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states for functionalization at position 7 ( ). Software like Gaussian or ORCA optimizes geometries and predicts regioselectivity.
- Docking Studies : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with improved binding affinity over the parent compound .
Q. What strategies resolve contradictions in spectral data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Dynamic NMR : Resolve overlapping peaks (e.g., aromatic protons) by acquiring spectra at variable temperatures (e.g., 25–80°C).
- 2D Techniques : Use HSQC and HMBC to assign ambiguous carbons (e.g., distinguishing C-6 vs. C-7 in the pyrimidine ring) .
Q. How can researchers functionalize the pyrazolo[1,5-a]pyrimidine core to improve solubility or bioavailability?
- Methodology :
- Electron-Deficient Sites : Target position 7 for nucleophilic substitution (e.g., replace dimethylaminoethenyl with polar groups like sulfonamides or hydroxyls). demonstrates carboxylate derivatization via amidation .
- Prodrug Design : Esterify the ethyl carboxylate group (e.g., convert to a phosphate ester for enhanced aqueous solubility) .
Q. What experimental approaches validate the compound’s biological activity in vitro?
- Methodology :
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7 or HeLa). Compare IC50 values against reference drugs (e.g., reports IC50 = 2.1–4.8 µM for similar derivatives) .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays.
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Recrystallization Solvent : Compare melting points after purification with ethanol vs. dioxane (e.g., shows a 3°C variation for compound 11 based on solvent choice).
- Polymorphism Screening : Perform DSC/TGA to detect metastable crystalline forms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
